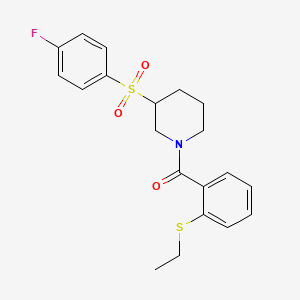

![molecular formula C22H17N5O2S2 B2369829 (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 843635-04-1](/img/structure/B2369829.png)

(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

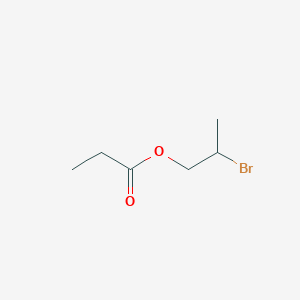

The compound is a Schiff base, which is a class of compounds with a carbon-nitrogen double bond where the nitrogen is also attached to an aryl or alkyl group (not hydrogen). They are often used as ligands in coordination chemistry and have applications in catalysis, organic synthesis, and medicinal chemistry .

Synthesis Analysis

Schiff bases are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound . The exact synthesis process for this specific compound isn’t available in the literature I have access to.Molecular Structure Analysis

The molecular structure of Schiff bases can be determined using various spectroscopic techniques, including NMR, IR, and UV-Vis . The exact structure of this compound would need to be determined experimentally.Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . The specific reactions that this compound undergoes would depend on the exact structure and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of Schiff bases depend on their exact structure. They are generally stable compounds, but their stability can be affected by factors such as the presence of electron-donating or withdrawing groups .Applications De Recherche Scientifique

- These complexes exhibit enhanced antimicrobial efficacy compared to the ligand alone. Notably, the [Cd(DE)Br2] complex demonstrates promising activity against bacteria (Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa), fungi (Candida albicans), and protozoa (Leishmania major) .

- Researchers have explored ligands derived from Schiff bases (including thiophene-based ones) for their catalytic activity in hydrogenation, ring-opening polymerization, and other transformations .

- For instance, (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one was polymerized and screened for its potential in photovoltaic devices .

Antimicrobial Properties

Catalysis and Coordination Chemistry

Photovoltaic Applications

DNA Repair Inhibition

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylphenyl)sulfonyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2S2/c1-14-8-10-16(11-9-14)31(28,29)20-19-22(26-18-7-3-2-6-17(18)25-19)27(21(20)23)24-13-15-5-4-12-30-15/h2-13H,23H2,1H3/b24-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCUNISZKWEVBP-ZMOGYAJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)

![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)

![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)

![4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2369768.png)